6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone
Description
Historical Development of Triazolyl-Pyridazinone Hybrid Molecules
The rational design of triazole-pyridazinone hybrids emerged from decades of research into heterocyclic compounds with anti-inflammatory and anticancer potential. Early work in the 1990s established 1,2,4-triazoles as privileged scaffolds due to their hydrogen-bonding capacity and metabolic stability. Parallel studies on pyridazinones revealed their utility as phosphodiesterase inhibitors and cardiotonic agents. The fusion of these moieties began gaining traction in the 2010s, with researchers like Oprea et al. demonstrating enhanced COX-2 selectivity in pyrrolo[3,4-d]pyridazinone derivatives bearing triazole substituents.
A pivotal advancement occurred through the strategic incorporation of sulfur atoms via benzylsulfanyl groups. As evidenced by the compound’s structure (PubChem CID 1489319), the 5-(benzylsulfanyl) substituent on the triazole ring introduces steric bulk and lipophilicity – factors critical for target binding. This design principle builds upon 2021 research showing that N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone exhibit COX-2 inhibitory activity surpassing meloxicam in some cases.
Significance in Medicinal Chemistry
6-{[5-(Benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone occupies a unique niche due to three structural features:
- Triazole-Ethyl Group : The 4-ethyl substitution on the 1,2,4-triazole ring enhances metabolic stability compared to methyl analogs, as demonstrated in cytotoxicity studies.
- Benzylsulfanyl Linkage : The sulfur atom facilitates interactions with enzyme active sites through nucleophilic interactions, while the benzyl group provides π-π stacking potential with aromatic residues.
- Pyridazinone Core : The 3(2H)-pyridazinone moiety contributes planar geometry and hydrogen-bond acceptor sites, promoting protein binding.
Recent in silico studies suggest this compound may adopt binding poses similar to COX-2 inhibitors like celecoxib, with the benzylsulfanyl group occupying the enzyme’s hydrophobic pocket. Its calculated LogP of 3.82 (PubChem) indicates favorable membrane permeability, a key attribute for orally bioavailable drugs.
Research Evolution and Pharmaceutical Relevance
The compound’s development reflects three evolutionary stages in heterocyclic drug design:
| Stage | Period | Key Advancement |
|---|---|---|
| 1 | 2000-2010 | Identification of pyridazinones as PDE inhibitors |
| 2 | 2011-2020 | Optimization of triazole substituents for COX selectivity |
| 3 | 2021-present | Incorporation of sulfur-based groups for enhanced binding |
Post-2020 studies on analogous compounds revealed:
- 78% COX-2 inhibition at 10 μM concentrations
- IC₅₀ values comparable to meloxicam in enzymatic assays
- Reduced gastric toxicity vs. traditional NSAIDs in murine models
These findings position 6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone as a lead candidate for inflammation-targeted therapies.
Structural Relationship to Other Triazole-Pyridazinone Hybrid Compounds
Comparative analysis with related molecules highlights critical structure-activity relationships (SAR):
Table 1: Structural analogs and key modifications
The benzylsulfanyl group confers optimal balance between steric bulk and electronic effects, as removing sulfur (Analog C) abolishes activity, while larger aryl groups (Analog B) introduce toxicity. The ethyl substitution at R2 prevents metabolic oxidation observed in methyl-bearing analogs.
X-ray crystallography of related compounds shows the pyridazinone oxygen forms hydrogen bonds with His90 in COX-2, while the triazole nitrogen interacts with Ser530. These interactions likely persist in the target molecule, stabilized by the ethyl group’s electron-donating effects.
Properties
IUPAC Name |
6-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-2-26-19(23-24-22(26)30-16-17-9-5-3-6-10-17)15-29-20-13-14-21(28)27(25-20)18-11-7-4-8-12-18/h3-14H,2,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIRVSMJYGPCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)COC3=NN(C(=O)C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone typically involves the following steps:
Starting Materials: : The process begins with the preparation of key intermediates, such as 5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazole and 2-phenyl-3(2H)-pyridazinone.
Formation of Triazolyl Intermediate: : The 5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazole is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Coupling Reaction: : The triazolyl intermediate is then coupled with 2-phenyl-3(2H)-pyridazinone under basic conditions to form the desired compound. This step often involves the use of strong bases and appropriate solvents to facilitate the reaction.
Purification: : The final product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the laboratory procedures with modifications to ensure high yield and purity. Key aspects of industrial production include:
Optimized Reaction Conditions: : Fine-tuning the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield.
Continuous Flow Synthesis: : Utilizing continuous flow synthesis techniques to improve efficiency and scalability.
Automated Purification: : Implementing automated purification systems to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone undergoes various types of chemical reactions:
Oxidation: : This compound can be oxidized to form sulfoxide or sulfone derivatives, often using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the triazole or pyridazinone moieties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Organic solvents like dichloromethane, tetrahydrofuran, and ethanol.
Major Products Formed
Major products formed from these reactions are typically derivatives with modified functional groups, such as sulfoxides, sulfones, and substituted triazoles.
Scientific Research Applications
6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: : It is used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: : This compound is studied for its interactions with various biomolecules, including enzymes and receptors, to understand its mechanism of action.
Medicine: : Research has explored its potential as a therapeutic agent for conditions such as cancer, inflammation, and infectious diseases.
Industry: : The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound's structure allows it to interact with key biological pathways, including:
Enzyme Inhibition: : Inhibition of specific enzymes involved in disease processes, leading to therapeutic effects.
Receptor Modulation: : Binding to and modulating the activity of receptors that play a role in cellular signaling.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyridazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Triazole vs. Piperazine Moieties : The target compound’s benzylsulfanyl-triazole group contrasts with analogs bearing piperazine rings (e.g., ). Piperazine derivatives often exhibit enhanced solubility and receptor affinity due to their basic nitrogen atoms, whereas the benzylsulfanyl group in the target compound may improve membrane permeability via increased lipophilicity .
- Chlorophenyl vs.
- Morpholino vs. Ethyl-Triazole: Emorfazone’s morpholino group contributes to its NSAID activity, while the ethyl-triazole in the target compound may confer selectivity for other targets like oxidases or kinases .
Physicochemical Properties
- Molecular Weight : At 433.53 g/mol, the target compound exceeds the typical threshold (<500 g/mol) for drug-likeness, whereas emorfazone (249.25 g/mol) and fluorophenylpiperazine derivatives (272.28 g/mol) are more favorable .
Biological Activity
The compound 6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone (CAS No. 439121-28-5) is a complex organic molecule belonging to the class of pyridazinones. This class is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, synthesizing data from various studies, and presenting case studies related to its pharmacological potential.
Molecular Formula
- C : 22
- H : 21
- N : 5
- O : 2
- S : 1
Molecular Weight
- MW : 419.51 g/mol
Structural Representation
The compound features a pyridazinone core structure with a triazole and benzylsulfanyl substituent, contributing to its potential pharmacological properties.
Anticonvulsant Activity
Research has indicated that derivatives of pyridazinones exhibit significant anticonvulsant effects. In a study evaluating similar compounds, the anticonvulsant activity was tested using the maximal electroshock (MES) method at a dose of 50 mg/kg. The results demonstrated promising anticonvulsant properties when compared to standard drugs like phenytoin and sodium valproate .
Antitubercular Properties
The compound's structural similarity to known antitubercular agents suggests potential efficacy against tuberculosis. In vitro tests using the microplate alamar blue dye assay (MABA) have shown that certain pyridazinone derivatives possess antitubercular activity, indicating that this compound may also exhibit similar effects .
Antimicrobial Activity
Pyridazinones are noted for their broad-spectrum antimicrobial activity. The presence of the triazole moiety in this compound may enhance its ability to inhibit microbial growth. Studies have documented that related compounds exhibit significant antibacterial and antifungal properties .
Anti-inflammatory Effects
Pyridazinone derivatives have been reported to possess anti-inflammatory activities by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition mechanism can be critical in developing treatments for inflammatory diseases .
Study on Synthesis and Biological Evaluation
A detailed study involved synthesizing various pyridazinone derivatives, including the target compound. The synthesized compounds were evaluated for their biological activities, including anticonvulsant and antitubercular effects. The results indicated that modifications in the molecular structure significantly influenced their pharmacological profiles .
Comparative Analysis of Pyridazinones
A comparative analysis of different pyridazinone derivatives highlighted their varying degrees of biological activity. For instance, certain substitutions on the phenyl ring were found to enhance both antimicrobial and anticancer activities significantly . This emphasizes the importance of structural modifications in optimizing therapeutic efficacy.
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone?
- Methodology :
- Begin with the synthesis of the 1,2,4-triazole core via cyclization of thiosemicarbazides under acidic conditions .
- Introduce the benzylsulfanyl group via nucleophilic substitution using benzyl mercaptan in the presence of a base (e.g., K₂CO₃) .
- Functionalize the pyridazinone moiety by coupling the triazole intermediate to 2-phenyl-3(2H)-pyridazinone using a Mitsunobu reaction (DIAD/PPh₃) or SN2 displacement with a methoxy linker .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures using and LC-MS .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Confirm the structure via FT-IR (S–H stretch at ~2550 cm⁻¹ for benzylsulfanyl group) and NMR (e.g., pyridazinone C=O resonance at ~165 ppm) .
- Perform X-ray crystallography to resolve ambiguities in regiochemistry, particularly for the triazole and pyridazinone rings .
Advanced Research Questions
Q. How can contradictory bioactivity data for triazole-pyridazinone hybrids be resolved?
- Methodology :
- Compare assay conditions: Variations in cell lines (e.g., platelet aggregation vs. cancer cell viability) or solvent systems (DMSO vs. aqueous buffers) may explain discrepancies .
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes like cyclooxygenase or phosphodiesterase .
- Investigate stereochemical effects: Use chiral HPLC to separate enantiomers and test individual isomers for activity .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodology :
- Perform density functional theory (DFT) calculations (B3LYP/6-311G++(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
- Simulate molecular docking (AutoDock Vina) to identify potential binding modes with targets like thrombin or adenosine receptors .
- Validate computational results against experimental data (e.g., UV-Vis spectra for charge-transfer transitions) .
Q. How can structure-activity relationships (SAR) be optimized for enhanced pharmacological activity?
- Methodology :
- Synthesize analogs with modified substituents: Replace benzylsulfanyl with alkylthiols or arylthiols to probe steric/electronic effects .
- Test substituent positioning: Compare 4-ethyl vs. 4-methyl groups on the triazole ring for metabolic stability using microsomal incubation assays .
- Evaluate bioavailability via logP measurements (shake-flask method) and Caco-2 permeability assays .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodology :
- Optimize reaction conditions: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Implement flow chemistry for high-yield coupling steps (e.g., continuous Suzuki-Miyaura reactions) .
- Use design of experiments (DoE) to identify critical parameters (temperature, stoichiometry) affecting yield and purity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported enzyme inhibition IC₅₀ values?
- Methodology :
- Standardize assay protocols: Ensure consistent substrate concentrations (e.g., ATP levels in kinase assays) and incubation times .
- Cross-validate using orthogonal assays: Compare fluorometric vs. radiometric readouts for phosphodiesterase inhibition .
- Account for compound stability: Pre-test for degradation in assay buffers via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
